molecular formula C17H22O4 B14363216 8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol CAS No. 92511-95-0

8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol

Katalognummer: B14363216
CAS-Nummer: 92511-95-0
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: NELYVRJKGRURHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol is a complex organic compound with a unique structure that includes methoxy and propan-2-yl groups attached to a naphthalen-1-ol core

Vorbereitungsmethoden

The synthesis of 8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol typically involves multiple steps, including the introduction of methoxy and propan-2-yl groups to the naphthalen-1-ol core. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Propan-2-ylation: Addition of propan-2-yl groups through reactions with isopropanol and an acid catalyst.

    Naphthalen-1-ol Core Formation: This step involves the formation of the naphthalen-1-ol core, which can be achieved through various organic synthesis techniques.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and propan-2-yl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol can be compared with similar compounds such as:

    2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol: This compound shares a similar naphthalene core but differs in the functional groups attached.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with a complex structure, used in different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

92511-95-0

Molekularformel

C17H22O4

Molekulargewicht

290.4 g/mol

IUPAC-Name

8-methoxy-4,6-di(propan-2-yloxy)naphthalen-1-ol

InChI

InChI=1S/C17H22O4/c1-10(2)20-12-8-13-15(21-11(3)4)7-6-14(18)17(13)16(9-12)19-5/h6-11,18H,1-5H3

InChI-Schlüssel

NELYVRJKGRURHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C2C=C(C=C(C2=C(C=C1)O)OC)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.